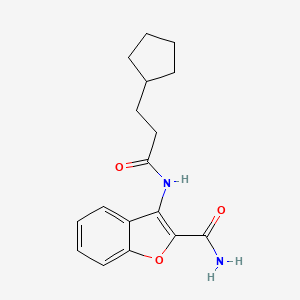

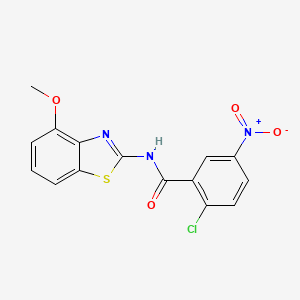

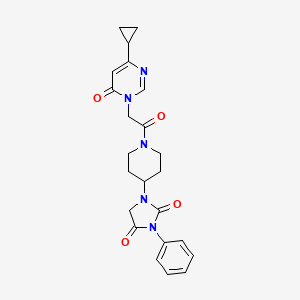

![molecular formula C8H5BrClNS B3009351 3-Bromo-2-chlorobenzo[b]thiophen-5-amine CAS No. 1935534-79-4](/img/structure/B3009351.png)

3-Bromo-2-chlorobenzo[b]thiophen-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The structure of benzo[b]thiophene derivatives has been extensively studied due to their interesting chemical properties and potential biological activities. These compounds are known for their applications in pharmaceutical chemistry, particularly as allosteric enhancers of the A1 adenosine receptor .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves the introduction of various substituents to the thiophene nucleus. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where modifications at the 5-position of the thiophene ring significantly affect the activity of the compounds . Additionally, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been explored, leading to the formation of N-substituted amino derivatives through aromatic nucleophilic substitution, which can be useful for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized using spectroscopic techniques. For example, the unexpected structure of N-substituted 2-amino-3-nitrobenzo[b]thiophenes has been determined through such methods . The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been analyzed, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including the Beckmann rearrangement, nitration, and reactions with nucleophiles. The Beckmann rearrangement of oximes derived from these compounds has been reported, leading to the formation of amides and nitriles . Bromination and nitration reactions of dibromobenzo[b]thiophen derivatives have also been studied, yielding products with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by the substituents on the thiophene ring. The introduction of halogens, such as bromine and chlorine, can affect the reactivity and electronic properties of the compound. For example, the presence of a 5-methyl group in 2,3-dibromo-5-methylbenzo[b]thiophen has been shown to increase the proportion of 4-substituted products during bromination and nitration reactions . The crystallographic analysis of related compounds provides insights into their solid-state properties, including hydrogen bonding patterns and molecular conformations .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

The study of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is primarily focused on its chemical reactions and potential applications in synthesis. For example, research has explored the reactions of related benzo[b]thiophen compounds with various amines, leading to novel aromatic nucleophilic substitution with rearrangement. This has implications for the synthesis of complex organic compounds, potentially useful in various chemical industries (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Pharmaceutical Applications

While avoiding details about drug use and dosage, it's notable that derivatives of benzo[b]thiophen, like 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, have been studied for their potential pharmacological properties. Research in this area has focused on synthesizing and characterizing various derivatives, exploring their chemical properties, and assessing their potential as pharmacologically active compounds (Chapman, Clarke, Gore, & Sharma, 1971).

Development of Novel Organic Compounds

The compound's utility in developing novel organic compounds, especially those with potential applications in materials science and pharmaceuticals, is a key area of interest. Studies have demonstrated various methods to synthesize and modify benzo[b]thiophen derivatives, expanding the range of potential applications for these chemicals in various industrial and research contexts (Shanta, Scrowston, & Twigg, 1967).

Catalytic Processes

There's also interest in the role of such compounds in catalytic processes. Studies on similar compounds have shown their potential in catalyzed amination reactions, which are crucial in organic synthesis. This research paves the way for the development of more efficient and selective catalytic processes in organic chemistry (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-2-chloro-1-benzothiophen-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-7-5-3-4(11)1-2-6(5)12-8(7)10/h1-3H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZYZLOLKJPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=C(S2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chlorobenzo[b]thiophen-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

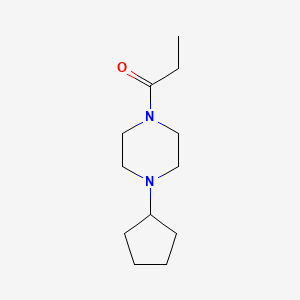

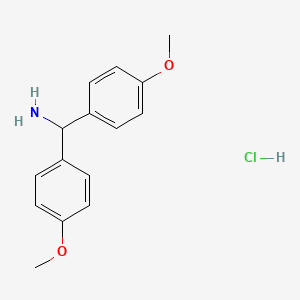

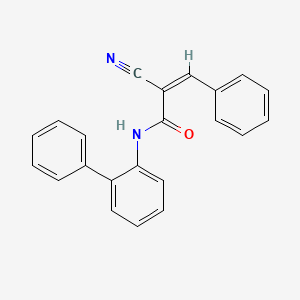

![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)

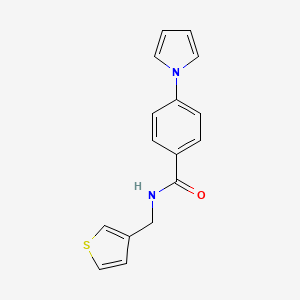

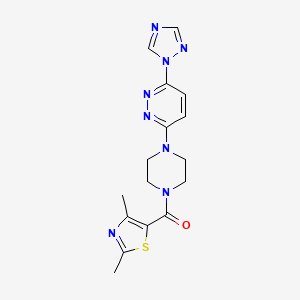

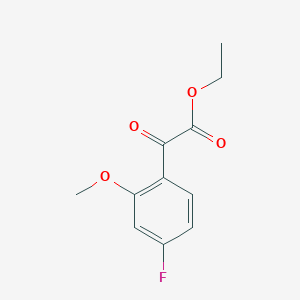

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)

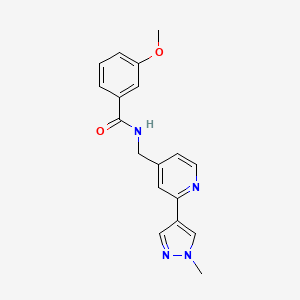

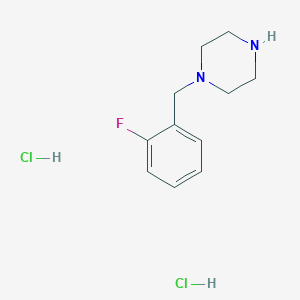

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)